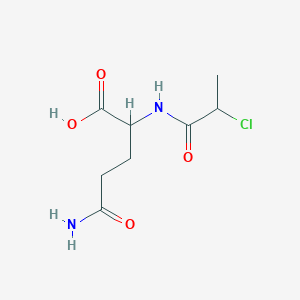

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKFXLPGGKWCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid typically involves the acylation of an amino acid derivative (commonly L-glutamine or L-ornithine) with 2-chloropropanoyl chloride. This reaction forms the amide bond linking the 2-chloropropanoyl group to the amino acid backbone.

- Starting materials: L-ornithine or L-glutamine (amino acid substrate), 2-chloropropanoyl chloride (acylating agent)

- Reagents: Base (e.g., triethylamine or sodium bicarbonate) to neutralize HCl formed during acylation

- Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran

- Conditions: Controlled temperature (0–25 °C) to avoid side reactions and degradation

Stepwise Procedure

- Dissolution of amino acid: The amino acid (e.g., L-ornithine) is dissolved in an appropriate solvent under inert atmosphere.

- Addition of base: A stoichiometric amount of base is added to maintain a basic environment and capture HCl.

- Slow addition of 2-chloropropanoyl chloride: The acyl chloride is added dropwise to the stirred solution at low temperature to control the reaction rate.

- Reaction monitoring: The progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Work-up: After completion, the reaction mixture is quenched with water, and the product is extracted or precipitated.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.

Alternative Methods

- Enzymatic synthesis: Although less common, enzymatic acylation using acyltransferases may be explored for stereoselective synthesis.

- Solid-phase synthesis: For research-scale preparation, solid-phase peptide synthesis techniques can be adapted to incorporate the 2-chloropropanoyl group.

Research Findings and Analysis

Reaction Efficiency and Yield

| Parameter | Typical Value/Range |

|---|---|

| Reaction temperature | 0–25 °C |

| Reaction time | 2–6 hours |

| Yield | 70–85% (after purification) |

| Purity (HPLC) | >95% |

| Side products | Hydrolysis of acyl chloride, over-acylation |

Mechanistic Insights

- The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.

- The base scavenges the released HCl, driving the reaction forward.

- Stereochemistry is preserved by using enantiomerically pure starting amino acids and acyl chlorides.

Summary Table of Preparation Methods

| Step | Description | Notes |

|---|---|---|

| Starting materials | L-ornithine or L-glutamine, 2-chloropropanoyl chloride | High purity reagents recommended |

| Reaction conditions | Anhydrous solvent, base, 0–25 °C | Temperature control critical |

| Reaction monitoring | TLC, HPLC | Ensures completion and purity |

| Work-up | Quenching, extraction, precipitation | Removes impurities and by-products |

| Purification | Recrystallization or chromatography | Achieves >95% purity |

| Yield | 70–85% | Dependent on reaction control |

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Azide or thiol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid has potential as a precursor or building block in the synthesis of drugs targeting metabolic disorders. Its biological activity suggests it may play a role in regulating metabolic pathways, making it a candidate for therapeutic agents aimed at conditions such as diabetes and obesity .

Metabolic Pathways

This compound is involved in the metabolism of d-arginine and d-ornithine, indicating its significance in nitrogen metabolism. As a human metabolite, it participates in various physiological processes, which may be leveraged for therapeutic interventions .

Biochemical Studies

Interaction Studies

Research has shown that this compound can interact with enzymes and receptors, providing insights into its binding affinities and metabolic pathways. Such studies are essential for understanding how this compound can be utilized to develop drugs that modulate its activity or mimic its effects.

Case Studies and Research Findings

Recent studies have focused on the biological activities of compounds similar to this compound. For instance, research into related chloro-hydroxy derivatives revealed their potential as antimicrobial agents, exhibiting activity comparable to established drugs like isoniazid and penicillin G against various pathogens . These findings underscore the importance of exploring structural variations to enhance biological efficacy.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Hazard Profile : Classified as a Class 8 hazardous substance (corrosive) with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Insights

However, this also correlates with higher toxicity (H314) compared to non-chlorinated analogs like Boc-D-Gln-OH . Boc-D-Gln-OH demonstrates how protective groups (tert-butoxycarbonyl) mitigate reactivity and improve handling safety, making it preferred in peptide synthesis .

Biological Activity: 5-Aminolevulinic Acid (ALA): The absence of the chloropropanoyl group and repositioning of the oxo moiety to position 4 enable its use as a photosensitizer in cancer therapy, highlighting how minor structural changes drastically alter biological function . Thalidomide Derivatives (e.g., 2-Phthalimidoglutaramic acid): Phthalimido groups are linked to teratogenicity, emphasizing the role of substituents in adverse effects .

Synthetic Utility: Compounds like (4-cyanobenzylamino)-5-oxopentanoic acid are synthesized via carbodiimide-mediated couplings, a method likely applicable to the target compound . Baclofen Impurity B underscores the importance of structural purity in pharmaceuticals, as even minor deviations (e.g., chlorophenyl vs. chloropropanoyl) can generate undesired byproducts .

Biological Activity

5-Amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid, also known as (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid, is a chiral compound with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₈H₁₃ClN₂O₄

- Molecular Weight : 208.65 g/mol

- IUPAC Name : (2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid

The presence of the chloropropanoyl group is crucial for its biological activity, influencing its interaction with various biological targets.

This compound exhibits biological activity primarily through its role as an enzyme inhibitor and a modulator of protein interactions. The compound can bind to specific receptors or enzymes, altering their function and leading to various physiological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its potential therapeutic effects.

- Protein Interactions : It can interact with proteins involved in signaling pathways, potentially altering cellular responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Synthesis and Biological Evaluation

A detailed study conducted on the synthesis of this compound involved multiple steps starting from amino acid derivatives. The compound was synthesized using amidation techniques under controlled conditions, yielding a product suitable for biological evaluation .

Table 1: Summary of Biological Activities

Clinical Implications

In vitro studies have shown that this compound can potentially serve as a lead molecule for developing new antimicrobial agents. Its ability to inhibit bacterial growth suggests that it could be integrated into treatment regimens for infections resistant to conventional antibiotics .

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas of interest include:

- Pharmacokinetics : Understanding how the compound behaves in biological systems.

- Toxicology Studies : Assessing safety profiles for potential clinical applications.

- Clinical Trials : Evaluating efficacy in human subjects for treating specific infections or metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-(2-chloropropanoylamino)-5-oxopentanoic acid, and how can purity be ensured?

- Methodology : The compound’s synthesis likely involves sequential amide coupling and protection/deprotection strategies. For analogs like 5-aminolevulinic acid derivatives, nucleophilic substitution (e.g., chloroacetylation) followed by oxidation steps is common. Post-synthesis, purity can be validated via reversed-phase HPLC with UV detection (210–280 nm) and comparison to certified reference materials (CRMs) . Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) may improve yield and purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the backbone structure, focusing on carbonyl (δ 170–180 ppm) and chloropropanoyl (δ 40–50 ppm for CHCl) signals.

- IR : Identify amide I (1650–1680 cm) and carboxylic acid (2500–3300 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (CHClNO; theoretical ~247.05 g/mol).

Cross-reference with pharmacopeial standards for validation .

Q. How should researchers address hygroscopicity or thermal instability during storage?

- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the chloropropanoyl group. Pre-characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for similar amino acid derivatives) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodology : Apply a 2 factorial design to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%). Use ANOVA to identify significant factors (e.g., solvent polarity impacts amide bond formation efficiency). Response surfaces can model yield vs. cost trade-offs, critical for process chemistry .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify biphasic effects.

- Theoretical Frameworks : Link observed bioactivity to computational models (e.g., molecular docking of the chloropropanoyl group with active sites).

- Control Experiments : Compare to structurally similar analogs (e.g., 2-amino-5-chlorobenzoic acid derivatives) to isolate functional group contributions .

Q. How can researchers validate the compound’s role in novel biochemical pathways?

- Methodology :

- Isotopic Labeling : Use -labeled 5-oxopentanoic acid precursors to track metabolic incorporation via LC-MS.

- Knockout Models : CRISPR/Cas9-modified cell lines lacking target enzymes (e.g., aminotransferases) can clarify mechanistic roles.

- Multi-Omics Integration : Correlate transcriptomic/proteomic data with phenotypic changes after compound exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.